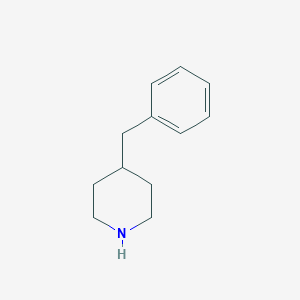

4-Benzylpiperidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-benzylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGXADJDTPFFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067603 | |

| Record name | 4-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31252-42-3 | |

| Record name | 4-Benzylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31252-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 4-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDF1T4667S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Phenylmethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylmethyl)piperidine, also known as 4-benzylpiperidine, is a versatile organic compound with a piperidine (B6355638) ring substituted at the 4-position with a benzyl (B1604629) group.[1] Its chemical structure makes it a valuable building block in the synthesis of a wide range of pharmaceutical agents, particularly those targeting the central nervous system.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(phenylmethyl)piperidine, offering crucial data and experimental insights for researchers and professionals in drug discovery and development.

Physicochemical Data Summary

The fundamental physicochemical properties of 4-(phenylmethyl)piperidine are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| IUPAC Name | 4-(phenylmethyl)piperidine | [4] |

| CAS Number | 31252-42-3 | [5][6] |

| Molecular Formula | C₁₂H₁₇N | [5][7] |

| Molecular Weight | 175.27 g/mol | [5][7][8] |

| SMILES | C1CC(CCN1)Cc2ccccc2 | [5] |

| InChI Key | ABGXADJDTPFFSZ-UHFFFAOYSA-N | [5] |

Table 1: General Chemical Identifiers

| Property | Value | Source |

| Melting Point | 6-7 °C | [5][9][10] |

| Boiling Point | 279 °C (at 760 mmHg) | [5][9][11] |

| 161-162 °C (at 19 mmHg) | [5] | |

| Density | 0.997 g/mL (at 25 °C) | [5][7][12] |

| Refractive Index | n20/D 1.537 | [5][9] |

| Appearance | Clear colorless to pale yellow liquid | [2][13] |

| Solubility | Soluble in water (partly) | [12] |

| The hydrochloride salt is highly soluble in water and also soluble in ethanol (B145695) and methanol. | [14] | |

| pKa (Predicted) | 10.58 ± 0.10 | [10][13] |

| logP (Octanol-Water Partition Coefficient) | 2.55750 to 3.310 | [8][11] |

Table 2: Key Physicochemical Properties

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are generalized protocols for key experiments related to 4-(phenylmethyl)piperidine.

Synthesis of 4-(Phenylmethyl)piperidine

A common method for the synthesis of 4-(phenylmethyl)piperidine involves a two-step process:

-

Reaction of 4-Cyanopyridine with Toluene: This initial step forms the intermediate, 4-benzylpyridine (B57826).[1][4]

-

Catalytic Hydrogenation: The pyridine (B92270) ring of 4-benzylpyridine is then reduced via catalytic hydrogenation to yield 4-(phenylmethyl)piperidine.[1][4]

Another versatile method for creating 4-benzyl piperidine derivatives is through a Suzuki coupling protocol. This involves the hydroboration of an N-protected 4-methylene piperidine followed by a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide.[15]

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. For piperidine derivatives, potentiometric titration is a common method for experimental pKa determination.[16][17][18]

Generalized Protocol for Potentiometric Titration:

-

Sample Preparation: A precise amount of the compound is dissolved in deionized water to a known concentration. The ionic strength of the solution is typically adjusted with a salt solution (e.g., 0.01M KCl).[17][18]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1M NaOH) at a constant temperature (e.g., 25 ± 0.5 °C).[17][18]

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

pKa Calculation: The pKa is determined from the titration curve as the pH at the half-equivalence point.[19]

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties. The shake-flask method is a classical approach for logP determination.[20][21][22]

Generalized Shake-Flask Protocol:

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.[23]

-

Partitioning: A known amount of 4-(phenylmethyl)piperidine is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a specific volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.[20]

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[20][23]

-

logP Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.[22]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-(phenylmethyl)piperidine.

Caption: Generalized synthesis workflow for 4-(phenylmethyl)piperidine.

Conceptual Mechanism of Action

4-(Phenylmethyl)piperidine is known to act as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin.[4] It also functions as a monoamine oxidase (MAO) inhibitor.[1][5][10] The following diagram provides a conceptual illustration of these interactions.

Caption: Conceptual diagram of 4-(phenylmethyl)piperidine's interactions.

References

- 1. This compound | 31252-42-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Phenylpiperidine | 771-99-3 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 4-ベンジルピペリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 31252-42-3 | FB52865 | Biosynth [biosynth.com]

- 8. parchem.com [parchem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound | 31252-42-3 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. This compound 98% | CAS 31252-42-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 13. chembk.com [chembk.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 16. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. enamine.net [enamine.net]

- 21. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 22. acdlabs.com [acdlabs.com]

- 23. agilent.com [agilent.com]

An In-depth Technical Guide to 4-Benzylpiperidine: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-benzylpiperidine, a key chemical intermediate in pharmaceutical research and development. This document details its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it delves into its significant biological activities as a monoamine releasing agent and monoamine oxidase (MAO) inhibitor. Detailed experimental protocols for its synthesis and biological characterization are provided to facilitate further research and application in drug discovery.

Chemical Identity and Properties

This compound, with the CAS number 31252-42-3, is a substituted piperidine (B6355638) derivative that serves as a versatile scaffold in medicinal chemistry.[1] Its structure consists of a piperidine ring substituted at the 4-position with a benzyl (B1604629) group.

Chemical Structure:

-

Molecular Formula: C₁₂H₁₇N[2]

-

IUPAC Name: 4-(phenylmethyl)piperidine[3]

-

Synonyms: Phenyl(4-piperidyl)methane[4]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 31252-42-3 | [2] |

| Molecular Weight | 175.27 g/mol | [2] |

| Appearance | Clear colourless to yellow viscous liquid | [5] |

| Boiling Point | 279 °C (lit.) | [5] |

| Melting Point | 6-7 °C (lit.) | [5] |

| Density | 0.997 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.537 (lit.) | [5] |

| SMILES | C1CNCCC1CC2=CC=CC=C2 | [2] |

| InChI | InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been established. Two prominent methods include the reaction of 4-cyanopyridine (B195900) with toluene (B28343) followed by catalytic hydrogenation, and palladium-catalyzed cross-coupling reactions such as the Suzuki coupling.[6][7]

Synthesis via 4-Cyanopyridine and Toluene

A traditional and effective method involves a two-step process starting from 4-cyanopyridine and toluene.[6] The initial reaction forms 4-benzylpyridine (B57826), which is subsequently reduced to this compound via catalytic hydrogenation.

Synthesis of this compound from 4-cyanopyridine and toluene.

Experimental Protocol:

Step 1: Synthesis of 4-Benzylpyridine

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4-cyanopyridine and an excess of toluene.

-

Add a suitable catalyst, such as a palladium complex, to the mixture.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the catalyst by filtration.

-

The filtrate is concentrated under reduced pressure to remove excess toluene.

-

The crude 4-benzylpyridine is then purified by flash column chromatography on silica (B1680970) gel.

Step 2: Catalytic Hydrogenation to this compound

-

Dissolve the purified 4-benzylpyridine in a suitable solvent such as ethanol (B145695) or methanol (B129727) in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Agitate the mixture at room temperature or with gentle heating until hydrogen uptake ceases.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete reduction of the pyridine (B92270) ring.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The final product can be further purified by vacuum distillation.

Biological Activity and Applications

This compound is recognized for its significant activity within the central nervous system, primarily as a monoamine releasing agent and a monoamine oxidase inhibitor.[6] These properties make it a valuable scaffold for the development of therapeutics for neurological and psychiatric disorders.[1]

Monoamine Releasing Agent

This compound acts as a releasing agent for monoamine neurotransmitters, with a notable selectivity for dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) over serotonin (B10506) (5-HT).[6] This is a key characteristic for potential therapeutic applications, such as in the treatment of cocaine dependence.[5]

Mechanism of this compound as a monoamine releasing agent.

Pharmacological Data:

| Parameter | Value | Reference(s) |

| Dopamine (DA) Release EC₅₀ | 109 nM | [6] |

| Norepinephrine (NE) Release EC₅₀ | 41.4 nM | [6] |

| Serotonin (5-HT) Release EC₅₀ | 5,246 nM | [6] |

Experimental Protocol: In Vitro Monoamine Release Assay using Synaptosomes

This protocol describes a general method for measuring monoamine release from isolated nerve terminals (synaptosomes), which can be adapted to study the effects of this compound.

-

Preparation of Synaptosomes:

-

Isolate synaptosomes from the brain region of interest (e.g., striatum for dopamine) from a suitable animal model (e.g., rat) using differential and density gradient centrifugation.[8]

-

Resuspend the purified synaptosomes in a physiological buffer (e.g., Krebs-Ringer buffer) at a specific protein concentration.

-

-

Monoamine Loading:

-

Pre-incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine) for a set period (e.g., 15-30 minutes) at 37°C to allow for uptake into the nerve terminals.

-

-

Release Assay:

-

Wash the synaptosomes with fresh buffer to remove excess radiolabel.

-

Resuspend the loaded synaptosomes in the buffer.

-

Aliquot the synaptosome suspension into tubes or a multi-well plate.

-

Add varying concentrations of this compound or a vehicle control to the aliquots.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to induce monoamine release.

-

Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

-

-

Quantification:

-

Measure the amount of radioactivity in the supernatant (released monoamines) and in the pellet (retained monoamines) using a scintillation counter.

-

Calculate the percentage of total monoamine released for each concentration of this compound.

-

Determine the EC₅₀ value by plotting the percentage of release against the log concentration of the compound.

-

Monoamine Oxidase (MAO) Inhibition

This compound also functions as a weak inhibitor of monoamine oxidase, with a preference for the MAO-A isoform.[6] MAO enzymes are responsible for the degradation of monoamine neurotransmitters.

Inhibitory Data:

| Enzyme | IC₅₀ | Reference(s) |

| MAO-A | 130 µM | [6] |

| MAO-B | 750 µM | [6] |

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound against MAO-A and MAO-B.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the stock solution in an appropriate assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Prepare working solutions of recombinant human MAO-A and MAO-B enzymes.

-

Prepare a working solution of the substrate, kynuramine (B1673886).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the diluted this compound solutions or a vehicle control.

-

Include positive controls for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibition.

-

Add the MAO-A or MAO-B enzyme solution to the wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the kynuramine substrate to all wells.

-

Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

-

-

Detection and Data Analysis:

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (excitation ~320 nm, emission ~380 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a compound of significant interest in the field of drug discovery, particularly for central nervous system disorders. Its well-defined chemical properties, established synthetic pathways, and potent biological activity as a selective monoamine releasing agent and weak MAO inhibitor provide a solid foundation for further research. The detailed protocols provided in this guide are intended to support researchers and scientists in the synthesis and evaluation of this compound and its derivatives, ultimately contributing to the development of novel therapeutics.

References

- 1. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

The N-Benzyl Piperidine Motif: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine (B6355638) (N-BP) scaffold is a privileged structural motif frequently employed in medicinal chemistry. Its remarkable versatility, arising from its structural flexibility and three-dimensional nature, has established it as a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the N-BP motif in drug discovery, detailing its significance in molecular interactions, its presence in approved drugs, and its application in the development of novel therapeutics across various disease areas. We further present a compilation of quantitative pharmacological data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

The Significance of the N-Benzyl Piperidine Motif in Drug Design

The prevalence of the N-benzyl piperidine moiety in numerous bioactive compounds can be attributed to several key features that make it an attractive scaffold for medicinal chemists.[1][2][3] Its inherent structural flexibility allows for optimal positioning of substituents to engage with biological targets. The tertiary amine of the piperidine ring is often protonated at physiological pH, enabling it to participate in crucial ionic interactions with acidic residues in protein binding pockets.

Furthermore, the benzyl (B1604629) group provides a platform for a variety of critical molecular interactions. The aromatic ring can engage in π-π stacking and hydrophobic interactions, while also being amenable to substitution to fine-tune the steric and electronic properties of the molecule.[2] A particularly important interaction facilitated by the N-benzyl group is the cation-π interaction, where the positively charged piperidinium (B107235) nitrogen interacts favorably with the electron-rich face of aromatic residues within the target protein's active site.[1][2] This combination of features allows for the modulation of a compound's efficacy, selectivity, and pharmacokinetic properties, including solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]

Therapeutic Applications of N-Benzyl Piperidine-Containing Drugs

The N-BP motif is a key structural component in a wide range of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability.

Neurodegenerative Diseases: Targeting Cholinesterases

One of the most prominent examples of an N-benzyl piperidine-containing drug is Donepezil , a cornerstone in the symptomatic treatment of Alzheimer's disease.[2] Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The N-benzyl piperidine moiety of Donepezil plays a crucial role in its binding to the active site of AChE.[4]

The development of novel multi-target-directed ligands for Alzheimer's disease often incorporates the N-benzyl piperidine scaffold. Researchers have designed and synthesized derivatives that dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or combine AChE inhibition with other beneficial activities such as histone deacetylase (HDAC) inhibition, antioxidant effects, and inhibition of amyloid-beta (Aβ) aggregation.[5][6]

Table 1: Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity of N-Benzyl Piperidine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Donepezil | AChE | 0.02 | [5] |

| Derivative 4a | AChE | 2.08 ± 0.16 | [7] |

| BuChE | 7.41 ± 0.44 | [7] | |

| Derivative d5 | HDAC | 0.17 | [6] |

| AChE | 6.89 | [6] | |

| Derivative d10 | HDAC | 0.45 | [6] |

| AChE | 3.22 | [6] | |

| Compound 21 | AChE | 0.00056 | [8] |

Dopaminergic System Modulation

The N-benzyl piperidine motif is also a key feature in compounds targeting the dopamine (B1211576) transporter (DAT), a critical component in the regulation of dopaminergic neurotransmission. The GBR series of compounds, which are potent and selective DAT inhibitors, feature a substituted N-benzyl piperidine core.[9] These compounds are valuable research tools for studying the neurobiology of stimulant abuse and for the development of potential pharmacotherapies for cocaine addiction.[9]

Anticancer Activity

Recent research has highlighted the potential of N-benzyl piperidine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways. For instance, some derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.

Table 2: Anticancer Activity of N-Benzyl Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung) | 32.43 | [10] |

| Compound 9b | MCF7 (Breast) | < 3 | [11] |

| PC3 (Prostate) | < 3 | [11] | |

| Compound 9d | MCF7 (Breast) | < 3 | [11] |

| PC3 (Prostate) | < 3 | [11] | |

| Methylated piperidine 20a | DU145 (Prostate) | low µM range | [12] |

| Methylated piperidine 21a | DU145 (Prostate) | low µM range | [12] |

| Methylated piperidine 22a | DU145 (Prostate) | low µM range | [12] |

Antiviral Activity

The N-benzyl piperidine scaffold has also been explored for the development of antiviral agents. Derivatives have shown activity against various viruses, including influenza and coronaviruses. For instance, a class of N-benzyl 4,4-disubstituted piperidines has been identified as inhibitors of the influenza A virus, specifically targeting the H1N1 subtype by interacting with the hemagglutinin fusion peptide.[13]

Table 3: Antiviral Activity of N-Benzyl Piperidine Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| Compound 2 | HCoV-229E | 7.4 | |

| N-benzyl/phenyl acetamide (B32628) 6a | HIV-1 | < 20 | |

| N-benzyl/phenyl acetamide 6d | HIV-1 | < 20 | |

| N-benzyl/phenyl acetamide 6e | HIV-1 | < 20 | |

| N-benzyl/phenyl acetamide 6g | HIV-1 | < 20 | |

| N-benzyl/phenyl acetamide 6i | HIV-1 | < 20 | |

| N-benzyl/phenyl acetamide 7a | HIV-1 | 6.8 |

Key Signaling Pathways Modulated by N-Benzyl Piperidine Derivatives

The therapeutic effects of N-benzyl piperidine-containing drugs are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Cholinergic Signaling Pathway

In the context of Alzheimer's disease, N-benzyl piperidine-based AChE inhibitors like Donepezil increase the levels of acetylcholine in the synaptic cleft. This enhances cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.

Dopaminergic Signaling Pathway

N-benzyl piperidine-based DAT inhibitors block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration of dopamine available to bind to postsynaptic receptors. This modulation of dopaminergic signaling is central to their effects on reward, motivation, and motor control.

Apoptosis Signaling Pathways

In cancer therapy, N-benzyl piperidine derivatives can induce programmed cell death, or apoptosis, in cancer cells. This can occur through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key N-benzyl piperidine intermediate and for a standard biological assay used to evaluate the activity of N-benzyl piperidine-containing compounds.

Synthesis of N-Benzyl-4-piperidone

N-benzyl-4-piperidone is a crucial intermediate in the synthesis of many N-benzyl piperidine derivatives. Several methods for its preparation have been reported.

Method 1: From Benzylamine (B48309) and Acrylic Ester

This method involves a Michael addition followed by a Dieckmann condensation.

-

Michael Addition: Add benzylamine and an alcohol-based organic solvent to a reaction vessel. Gradually add an acrylic ester (molar ratio of acrylate (B77674) to benzylamine is 2.6-5). Stir the reaction mixture, then heat to 50-60°C and maintain for 9-24 hours. After the reaction is complete, distill to remove excess acrylic ester and the solvent.

-

Dieckmann Condensation: To the residue, add an organic solvent for the condensation reaction (e.g., toluene). Add an organic base, such as sodium methoxide, in portions. Heat the mixture to 50-85°C and maintain for 9-16 hours. During this time, low-boiling substances are evaporated to maintain the temperature.

-

Hydrolysis and Decarboxylation: After cooling, neutralize the reaction mixture with an acid (e.g., dilute HCl). Add a catalyst (e.g., lithium chloride) and heat at 60-85°C for 1-5 hours to effect decarboxylation.

-

Work-up and Purification: Adjust the pH to 8-9 with an inorganic base (e.g., NaOH solution). Separate the aqueous layer. The organic layer is distilled to recover the solvent, and the crude product is then purified by vacuum distillation to yield N-benzyl-4-piperidone.[6]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against AChE.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Test compound (e.g., Donepezil or other N-benzyl piperidine derivatives)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer. Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to the respective wells. For the control (100% enzyme activity), add the same volume of buffer.

-

Pre-incubation: Add the AChE solution and DTNB solution to all wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Measurement: Immediately measure the absorbance of each well at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds for 5 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][9]

Conclusion

The N-benzyl piperidine motif continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its unique structural and electronic properties enable potent and selective interactions with a wide range of biological targets, leading to the development of effective therapeutic agents for various diseases. The examples and data presented in this guide underscore the significance of the N-BP moiety in medicinal chemistry. A thorough understanding of its role in molecular recognition, combined with the application of robust synthetic and biological evaluation methods, will undoubtedly continue to fuel the discovery of novel and improved medicines for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nwmedj.org [nwmedj.org]

- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - UK [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. archives.ijper.org [archives.ijper.org]

- 13. researchgate.net [researchgate.net]

Pharmacology of 4-benzylpiperidine and its derivatives

An In-Depth Technical Guide to the Pharmacology of 4-Benzylpiperidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of pharmacologically active agents. Its structural flexibility allows for modifications that can systematically alter receptor affinity, selectivity, and functional activity. Derivatives of this compound have been developed to target a diverse set of proteins, including G protein-coupled receptors (GPCRs), monoamine transporters, and enzymes, leading to potential therapeutic applications in pain management, neurodegenerative diseases, and psychiatric disorders. This document provides a comprehensive overview of the pharmacology of this compound derivatives, detailing their interactions with key biological targets, summarizing structure-activity relationships (SAR), presenting quantitative binding and functional data, and outlining the experimental protocols used for their evaluation.

Core Pharmacological Targets

The this compound core has been successfully modified to interact with several key targets in the central nervous system. The primary targets include Sigma receptors (σ1 and σ2), the μ-Opioid Receptor (MOR), and monoamine transporters, particularly the dopamine (B1211576) transporter (DAT). Additionally, derivatives have been engineered to inhibit enzymes such as cholinesterases.

Sigma (σ) Receptors

A significant number of this compound derivatives exhibit high affinity for sigma receptors. These receptors are unique intracellular proteins, with the σ1 receptor primarily located at the endoplasmic reticulum-mitochondrion interface.

-

Structure-Activity Relationship (SAR): Modifications to the aralkyl moiety attached to the piperidine (B6355638) nitrogen are crucial for σ receptor affinity and selectivity.[1] The introduction of different substituents on this aromatic ring can produce compounds with nanomolar affinity and varying degrees of selectivity between σ1 and σ2 subtypes.[1][2] For instance, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified with a 96-fold selectivity for the σ1 receptor.[2]

-

Signaling Pathway: The σ1 receptor is not a typical GPCR. It functions as a molecular chaperone. Upon stimulation by a ligand, it dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can translocate to modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, thereby regulating intracellular calcium signaling.[3][4]

μ-Opioid Receptor (MOR)

Derivatives have been designed as dual-acting MOR and σ1 receptor ligands, aiming to produce potent analgesia with a reduced side-effect profile compared to traditional opioids.[5]

-

SAR: The design of these dual-target ligands involves careful balancing of structural features to achieve high affinity for both MOR and σ1 receptors.

-

Signaling Pathway: The MOR is a canonical Gi/o-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. Simultaneously, the Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effect.[2][6][7]

Monoamine Transporters and Releasing Agents

The parent compound, this compound, acts as a monoamine releasing agent with a preference for dopamine (DA) and norepinephrine (B1679862) (NE) over serotonin (B10506) (5-HT).[8] Furthermore, this compound carboxamides have been developed as triple reuptake inhibitors (TRIs) of serotonin, norepinephrine, and dopamine.[9]

-

SAR for TRIs: The length of the carbon linker and the nature of aromatic ring substituents are critical in determining the potency and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[9] For instance, compounds with a two-carbon linker and a diphenyl group show enhanced inhibition of DAT.[9]

-

Mechanism of Action (Dopamine Transporter): DAT is a symporter that clears dopamine from the synaptic cleft by coupling its transport to the co-transport of Na⁺ and Cl⁻ ions down their electrochemical gradients.[1][8] Reuptake inhibitors block this process, increasing synaptic dopamine levels, while releasing agents can reverse the transport direction, causing dopamine efflux.[10]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50/EC50) for representative this compound derivatives across various targets.

Table 1: Sigma Receptor Binding Affinities

| Compound/Derivative | Modification | Target(s) | Test System | Ki (nM) | Reference |

|---|---|---|---|---|---|

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | 4-iodo | σ1 & σ2 | MCF-7 breast cancer cells | 4.6 (vs. Haloperidol) | [10] |

| N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide | 2-fluoro | σ1 | Guinea pig brain membranes | 3.4 | [10] |

| Lead Compound 6 (Aralkyl derivative) | - | σ1 | Guinea pig brain membranes | 0.4 | [1] |

| Lead Compound 6 (Aralkyl derivative) | - | σ2 | Rat liver membranes | 3.3 | [1] |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 3-iodobenzylsulfonyl | σ1 | Guinea pig brain membranes | 0.96 | [2] |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 3-iodobenzylsulfonyl | σ2 | Rat liver membranes | 91.8 | [2] |

| Compound 52 (Dual MOR/σ1 Ligand) | Proprietary | σ1 | Not Specified | 11.0 |[5] |

Table 2: Monoamine Transporter and Enzyme Inhibition

| Compound/Derivative | Target(s) | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | Dopamine (DA) Release | EC50 | 109 nM | [8] |

| This compound | Norepinephrine (NE) Release | EC50 | 41.4 nM | [8] |

| This compound | Serotonin (5-HT) Release | EC50 | 5,246 nM | [8] |

| This compound | MAO-A Inhibition | IC50 | 20-130 µM | [11][12] |

| This compound | MAO-B Inhibition | IC50 | 750-2000 µM | [11][12] |

| Compound 15b (Cholinesterase Inhibitor) | Acetylcholinesterase (AChE) | IC50 | 0.39 µM | [13] |

| Compound 15j (Cholinesterase Inhibitor) | Butyrylcholinesterase (BChE) | IC50 | 0.16 µM |[13] |

Table 3: μ-Opioid Receptor (MOR) Binding Affinity

| Compound/Derivative | Target(s) | Parameter | Value (nM) | Reference |

|---|

| Compound 52 (Dual MOR/σ1 Ligand) | MOR | Ki | 56.4 |[5] |

Experimental Protocols

The characterization of this compound derivatives relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This is the gold-standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To measure the displacement of a specific radiolabeled ligand from a receptor by an unlabeled test compound.

-

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes containing the receptor. The final pellet is resuspended in an appropriate assay buffer.

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]pentazocine for σ receptors) and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]

-

GPCR Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR like the μ-opioid receptor.

-

Objective: To measure the downstream cellular response following receptor activation.

-

Common Methodologies:

-

cAMP Assay: For Gi-coupled receptors like MOR, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This change can be quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. Antagonists will block the agonist-induced decrease in cAMP.

-

[³⁵S]GTPγS Binding Assay: This assay directly measures G-protein activation. In the active state, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog, [³⁵S]GTPγS, is used, and its incorporation into the G protein is measured via scintillation counting as a direct correlate of receptor activation.

-

Calcium Mobilization Assay: For Gq-coupled receptors, activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes. While MOR is primarily Gi-coupled, this assay is fundamental for other GPCRs.

-

Conclusion

The this compound scaffold remains a highly valuable starting point for the development of novel therapeutics. Its chemical tractability allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and functional outcomes. The derivatives targeting sigma receptors, opioid receptors, and monoamine transporters demonstrate the broad applicability of this chemical class. Future research will likely focus on optimizing multi-target ligands to address complex diseases and further refining selectivity to minimize off-target effects. The experimental protocols outlined herein provide the fundamental framework for the continued exploration and characterization of these promising compounds.

References

- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Spectral characterization of 4-benzylpiperidine (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Characterization of 4-Benzylpiperidine

This technical guide provides a comprehensive overview of the spectral characterization of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its molecular framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzyl (B1604629) and piperidine (B6355638) moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.28 - 7.13 | multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.02 | doublet | 2H | Axial protons on C2 and C6 of piperidine |

| 2.52 | triplet | 2H | Equatorial protons on C2 and C6 of piperidine |

| 2.51 | doublet | 2H | Methylene protons (CH₂) of the benzyl group |

| 1.62 | multiplet | 3H | Proton on C4 and axial protons on C3 and C5 of piperidine |

| 1.15 | multiplet | 2H | Equatorial protons on C3 and C5 of piperidine |

Note: Data acquired in CDCl₃ at 400 MHz.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 140.5 | Quaternary aromatic carbon (C1' of benzyl) |

| 129.1 | Aromatic CH carbons (C2' and C6' of benzyl) |

| 128.2 | Aromatic CH carbons (C3' and C5' of benzyl) |

| 125.8 | Aromatic CH carbon (C4' of benzyl) |

| 46.8 | Piperidine CH₂ carbons (C2 and C6) |

| 43.5 | Benzyl CH₂ carbon |

| 38.0 | Piperidine CH carbon (C4) |

| 32.2 | Piperidine CH₂ carbons (C3 and C5) |

Note: Data acquired in CDCl₃.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for N-H, C-H, and C=C bonds.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, broad | N-H stretching (secondary amine) |

| 3020 - 3080 | Medium | Aromatic C-H stretching |

| 2850 - 2950 | Strong | Aliphatic C-H stretching |

| 1600, 1495, 1450 | Medium to weak | Aromatic C=C stretching |

| 700 - 750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Note: The presence of a broad peak in the 3300-3500 cm⁻¹ region is indicative of the N-H stretch of the piperidine ring.[2][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ (Molecular ion)[7][8] |

| 174 | High | [M-H]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 84 | High | [C₅H₁₀N]⁺ (Piperidine fragment) |

| 30 | Very High | [CH₄N]⁺ |

Note: The base peak is often observed at m/z 30.[2]

Experimental Protocols

The following are generalized protocols for the spectral analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[9][10]

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent or TMS peak. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both spectra.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): If this compound is in a liquid state, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[11]

-

Sample Preparation (KBr Pellet for Solids): If the sample is a solid, grind a small amount (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[12]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum. The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct injection or a GC-MS interface can be used.

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI). In EI, the sample is bombarded with a high-energy electron beam.[13]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be used to deduce the structure of the molecule.[14]

Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the complete spectral characterization and structure elucidation of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. This compound(31252-42-3) 1H NMR [m.chemicalbook.com]

- 2. This compound(31252-42-3) IR Spectrum [chemicalbook.com]

- 3. This compound(31252-42-3) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. chem.uoi.gr [chem.uoi.gr]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. rsc.org [rsc.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

4-benzylpiperidine as a versatile scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-benzylpiperidine core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of biologically active compounds. Its inherent structural features, including a basic nitrogen atom and a modifiable aromatic ring, allow for facile derivatization to tune physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in neurodegenerative diseases, oncology, and as modulators of key physiological pathways.

Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold and its analogs can be achieved through several synthetic routes. Key strategies include Suzuki coupling, reductive amination, and multi-step sequences starting from readily available materials.

Suzuki Coupling Protocol

An efficient method for constructing 4-benzylpiperidines involves a Suzuki coupling reaction.[1] This approach offers a versatile means to introduce a wide range of aryl and heteroaryl groups at the 4-position of the piperidine (B6355638) ring.

Experimental Protocol: Suzuki Coupling for this compound Synthesis [1]

Materials:

-

N-Boc-4-methylenepiperidine

-

9-Borabicyclo[3.3.1]nonane (9-BBN)

-

Aryl or heteroaryl halide (e.g., bromide, iodide)

-

Palladium catalyst (e.g., PdCl₂(dppf))

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., THF, DME)

Procedure:

-

Hydroboration: To a solution of N-Boc-4-methylenepiperidine in anhydrous THF, add a solution of 9-BBN in THF at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Suzuki Coupling: To the resulting organoborane solution, add the aryl or heteroaryl halide, palladium catalyst, and an aqueous solution of the base.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Reductive Amination

Reductive amination is a widely used and versatile method for the synthesis of N-substituted piperidines, including N-benzylpiperidine derivatives. This reaction involves the formation of an iminium ion intermediate from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination for N-Benzylpiperidine Synthesis

Materials:

-

4-Piperidone or a suitable ketone precursor

-

Benzylamine or a substituted benzylamine

-

Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE))

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Reaction Setup: To a solution of the ketone (e.g., N-Boc-4-piperidone) and the amine (e.g., benzylamine) in an anhydrous solvent, add the reducing agent in portions at room temperature. If using a less reactive ketone or amine, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Reaction Execution: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-benzylpiperidine derivative.

Pharmacological Activities and Therapeutic Applications

The this compound scaffold has been extensively explored for a wide range of pharmacological activities, leading to the development of compounds with potential therapeutic applications in various disease areas.

Monoamine Releasing and Reuptake Inhibition

This compound itself acts as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin (B10506).[2][3] This property has led to its investigation as a potential treatment for cocaine dependence.[4] Furthermore, derivatives have been synthesized and evaluated as monoamine reuptake inhibitors, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Table 1: Monoaminergic Activity of this compound and its Derivatives

| Compound | Target | Activity | Value | Reference |

| This compound | Dopamine (DA) Release | EC₅₀ | 109 nM | [2][3] |

| Norepinephrine (NE) Release | EC₅₀ | 41.4 nM | [2][3] | |

| Serotonin (5-HT) Release | EC₅₀ | 5,246 nM | [2][3] | |

| Dopamine Uptake | IC₅₀ | 0.1 µM | [5] | |

| This compound Carboxamide Derivatives | SERT Inhibition | IC₅₀ | Varies | [6] |

| NET Inhibition | IC₅₀ | Varies | [6] | |

| DAT Inhibition | IC₅₀ | Varies | [6] |

Experimental Protocol: Monoamine Release Assay [1]

Materials:

-

Acute brain slices (e.g., from striatum or cortex)

-

Oxygenated buffer (e.g., artificial cerebrospinal fluid)

-

Test compounds (this compound derivatives)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

-

Tissue Preparation: Prepare acute brain slices from the desired brain region.

-

Incubation: Incubate the brain slices in oxygenated buffer at 37 °C.

-

Drug Application: Add the test compounds at various concentrations to the incubation buffer.

-

Sample Collection: Collect the superfusate at specific time intervals.

-

Analysis: Analyze the concentration of monoamines (dopamine, norepinephrine, serotonin) in the collected samples using HPLC-ECD.

-

Data Analysis: Calculate the amount of monoamine release as a percentage of the basal release and determine the EC₅₀ values for each compound.

Monoamine Oxidase (MAO) Inhibition

This compound and its derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[2][3] This activity is of interest for the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Table 2: MAO Inhibitory Activity of this compound and its Derivatives

| Compound | Target | Activity | Value | Reference |

| This compound | MAO-A | IC₅₀ | 130 µM | [2][3] |

| MAO-B | IC₅₀ | 750 µM | [2][3] | |

| Pyridazinobenzylpiperidine Derivative S5 | MAO-B | IC₅₀ | 0.203 µM | [7] |

| Pyridazinobenzylpiperidine Derivative S15 | MAO-A | IC₅₀ | 3.691 µM | [7] |

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay [8]

Materials:

-

Purified MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Test compounds

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of MAO enzymes, substrate, fluorescent probe, and HRP in assay buffer.

-

Compound Dilution: Prepare serial dilutions of the test compounds.

-

Assay Setup: Add the test compound dilutions, and enzyme to the wells of a 96-well plate. Include appropriate controls (no enzyme, no inhibitor).

-

Pre-incubation (for irreversible inhibitors): Pre-incubate the plate at 37 °C for a specified time.

-

Reaction Initiation: Initiate the reaction by adding the substrate and fluorescent probe mixture.

-

Incubation: Incubate the plate at 37 °C, protected from light.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Cholinesterase Inhibition for Alzheimer's Disease

A significant area of research for this compound derivatives is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for memory and cognitive function.

Table 3: Cholinesterase Inhibitory Activity of this compound Derivatives

| Compound | Target | Activity | Value | Reference |

| Derivative 4a | AChE | IC₅₀ | 2.08 µM | |

| BuChE | IC₅₀ | 7.41 µM | ||

| Derivative d5 | AChE | IC₅₀ | 6.89 µM | [9] |

| Derivative d10 | AChE | IC₅₀ | 3.22 µM | [9] |

| Compound 21 | AChE | IC₅₀ | 0.56 nM | [10] |

| Compound 28 | AChE | IC₅₀ | 0.41 µM | |

| Compound 20 | AChE | IC₅₀ | 5.94 µM | [11] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

-

Substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide)

-

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds

-

96-well plate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

-

Compound Dilution: Prepare serial dilutions of the test compounds.

-

Assay Setup: Add the buffer, test compound solution, and enzyme solution to the wells of a 96-well plate.

-

Pre-incubation: Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37 °C).

-

Reaction Initiation: Add the substrate solution to initiate the reaction.

-

Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the rate of increase in absorbance.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Anticancer Activity

Recent studies have explored the potential of this compound derivatives as anticancer agents. These compounds have shown cytotoxic effects against various cancer cell lines.

Table 4: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Activity | Value | Reference |

| Compound 7a | HepG2 (Liver Cancer) | IC₅₀ | 0.029-0.147 µM | [12] |

| Compound 7h | A549 (Lung Cancer) | IC₅₀ | Varies | |

| HCT-116 (Colon Cancer) | IC₅₀ | Varies | ||

| MCF-7 (Breast Cancer) | IC₅₀ | Varies | ||

| Compound L55 | LNCaP (Prostate Cancer) | IC₅₀ | 29.6 nM | [13] |

| RS4;11 (Leukemia) | IC₅₀ | 41.6 nM | [13] |

Experimental Protocol: MTT Assay for Anticancer Activity

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ values.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are a result of their interaction with various signaling pathways.

Dopaminergic and Serotonergic Signaling

As monoamine releasing agents and reuptake inhibitors, this compound derivatives directly modulate dopaminergic and serotonergic neurotransmission. By increasing the synaptic levels of these neurotransmitters, they can influence mood, cognition, and motor control.

Caption: Modulation of Dopaminergic Signaling by this compound Derivatives.

CREB/BDNF Signaling Pathway in Neuroprotection

In the context of Alzheimer's disease, some this compound derivatives have been shown to exert neuroprotective effects by modulating the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathway. Activation of this pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

Caption: Neuroprotective Effects via the CREB/BDNF Signaling Pathway.

Conclusion

The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of compounds that can be tailored to interact with a wide array of biological targets. From modulating neurotransmitter systems in the central nervous system to exhibiting potent anticancer activity, the therapeutic potential of this compound derivatives continues to be an active and promising area of research and development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of this important chemical scaffold.

References

- 1. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PKA-CREB-BDNF signaling pathway mediates propofol-induced long-term learning and memory impairment in hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancing Neuroprotection Through Exercise: The Synergistic Effects of Bioactive Plant Compounds Via the CREB-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Monoamine Oxidase Inhibitory Activity of 4-Benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 4-benzylpiperidine and its derivatives as inhibitors of monoamine oxidase (MAO). The information presented herein is intended to support research and development efforts in the fields of neuropharmacology and medicinal chemistry.

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[][2][3] The inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[3][4] MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[][4] Selective inhibitors of MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[4]

This compound has been identified as a scaffold of interest for the development of MAO inhibitors. This guide summarizes the quantitative inhibitory data, details common experimental protocols for assessing MAO inhibition, and provides visual representations of key processes.

Quantitative Data on MAO Inhibition

The inhibitory potency of this compound and its derivatives against MAO-A and MAO-B is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the available quantitative data for this compound and a selection of its derivatives.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Notes | Reference |

| This compound | MAO-A | 130 | 0.17 (MAO-A/MAO-B) | Weak inhibitor with slight preference for MAO-A. | [5] |

| This compound | MAO-B | 750 | [5] | ||

| Pyridazinobenzylpiperidine Derivative S5 | MAO-A | 3.857 | 19.04 (MAO-B/MAO-A) | Potent and selective MAO-B inhibitor. | [6][7][8] |

| Pyridazinobenzylpiperidine Derivative S5 | MAO-B | 0.203 | Competitive and reversible inhibition. | [6][7][8][9] | |

| Pyridazinobenzylpiperidine Derivative S15 | MAO-A | 3.691 | Most potent MAO-A inhibitor in its series. | [6][7][8] | |

| Pyridazinobenzylpiperidine Derivative S16 | MAO-B | 0.979 | [6][7][8] | ||

| Benzylpiperidine-isatin hybrid 4 | MAO-B | 0.057 | Competitive and reversible inhibition. | [10] | |

| Benzylpiperidine-isatin hybrid 15 | MAO-A | 0.108 | Competitive and reversible inhibition. | [10] | |

| Benzylpiperidine-derived hydrazone 5 | MAO-A | 0.26 | [10] | ||

| Benzylpiperidine-derived hydrazone 5 | MAO-B | 0.116 | [10] | ||

| Benzylpiperidine-derived hydrazone 8 | MAO-A | 2.55 | [10] | ||

| Benzylpiperidine-derived hydrazone 8 | MAO-B | 1.47 | [10] |

Experimental Protocols for MAO Inhibition Assays

The determination of the MAO inhibitory activity of compounds like this compound derivatives is typically performed using in vitro assays. A common method is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[11][12]

In Vitro Fluorometric MAO Inhibition Assay Protocol

This protocol provides a general framework for assessing MAO-A and MAO-B inhibition.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., phosphate (B84403) buffer) at a physiological pH.

-

MAO Enzyme: Use recombinant human MAO-A or MAO-B enzymes.

-

Substrate: A non-selective substrate like kynuramine (B1673886) or a substrate preferential for one isoform can be used.[4][13] For instance, p-tyramine is a substrate for both isoforms.[12]

-

Fluorescent Probe: A probe such as Amplex Red, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (resorufin).

-

Test Compounds: Prepare serial dilutions of the this compound derivatives in the assay buffer.

2. Assay Procedure:

-

Add the test compound dilutions to the wells of a 96-well black plate.

-

Include necessary controls: a no-enzyme control, a vehicle control (no inhibitor), and a positive control with a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).[4][11]

-

Pre-incubate the plate with the MAO enzyme and test compounds for a specified duration (e.g., 15 minutes at 37°C), which is particularly important for assessing irreversible inhibitors.[11]

-

Initiate the enzymatic reaction by adding the substrate and fluorescent probe mixture to all wells.

-